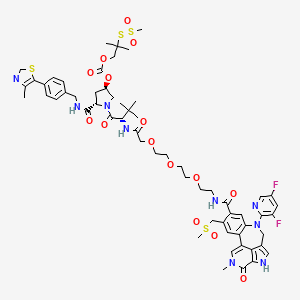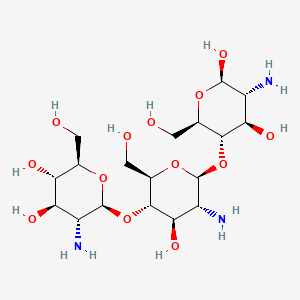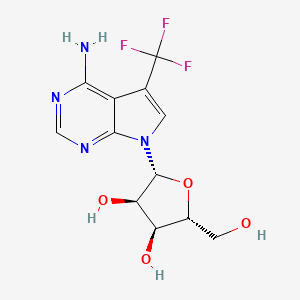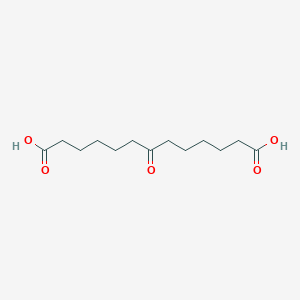
7-oxotridecanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxotridecanedioic acid is a biodegradable cationic lipid intermediate compound primarily used in the formation of lipid nanoparticles. It can be incorporated into lipid particles to deliver active agents, such as nucleic acids . The compound has the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol .
Preparation Methods
The synthesis of 7-oxotridecanedioic acid involves several steps, typically starting from tridecanedioic acid. The synthetic route includes oxidation reactions to introduce the keto group at the 7th position. Specific reaction conditions and reagents are often proprietary and detailed in patents . Industrial production methods focus on optimizing yield and purity, often involving catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
7-Oxotridecanedioic acid undergoes various chemical reactions, including:
Scientific Research Applications
7-Oxotridecanedioic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Incorporated into lipid nanoparticles for gene delivery and other biological applications.
Medicine: Potential use in drug delivery systems, particularly for RNAi therapeutics.
Industry: Utilized in the production of biodegradable materials and nanotechnology .
Mechanism of Action
The primary mechanism of action of 7-oxotridecanedioic acid involves its incorporation into lipid nanoparticles. These nanoparticles can encapsulate active agents, such as nucleic acids, and facilitate their delivery into cells. The compound’s cationic nature helps in forming stable complexes with negatively charged molecules, enhancing cellular uptake and efficacy .
Comparison with Similar Compounds
Similar compounds include other biodegradable cationic lipids used in nanoparticle formation, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Used in liposome formation.
Fluorescent DOTAP: A cationic lipid for nucleic acid and protein delivery.
CKK-E12: An ionizable lipid used in RNA-based therapeutics. 7-Oxotridecanedioic acid is unique due to its specific structure, which allows for efficient incorporation into lipid nanoparticles and effective delivery of active agents .
Properties
CAS No. |
101171-43-1 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
7-oxotridecanedioic acid |
InChI |
InChI=1S/C13H22O5/c14-11(7-3-1-5-9-12(15)16)8-4-2-6-10-13(17)18/h1-10H2,(H,15,16)(H,17,18) |
InChI Key |
OETDBDZZHBMHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCCCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
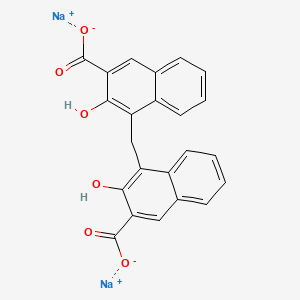
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

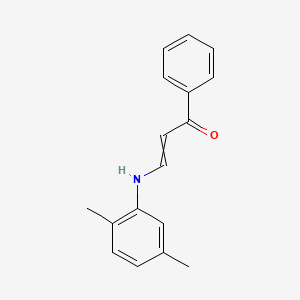

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

